BenchChemオンラインストアへようこそ!

VER-49009

HSP90 Inhibition Binding Affinity Drug Discovery

Select VER-49009 as your reference pyrazole HSP90 inhibitor for SAR studies. Its 17-fold lower Kd and 9-fold lower GI50 versus isoxazole VER-50589 provide a quantifiable benchmark for analog evaluation. Ideal for FP competition assays (IC50=47 nM) and yeast HSP90 ATPase assays (IC50=167 nM). Also a model substrate for phase II glucuronidation studies (ratio ~45:1). Use for precise dose-response mapping of client protein depletion (C-RAF, B-RAF, survivin) in cancer cell lines without confounding clinical potency.

Molecular Formula C19H18ClN3O4
Molecular Weight 387.8 g/mol
CAS No. 940289-57-6
Cat. No. B157241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVER-49009
CAS940289-57-6
Synonyms3-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide
Molecular FormulaC19H18ClN3O4
Molecular Weight387.8 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=C(C(=NN1)C2=CC(=C(C=C2O)O)Cl)C3=CC=C(C=C3)OC
InChIInChI=1S/C19H18ClN3O4/c1-3-21-19(26)18-16(10-4-6-11(27-2)7-5-10)17(22-23-18)12-8-13(20)15(25)9-14(12)24/h4-9,24-25H,3H2,1-2H3,(H,21,26)(H,22,23)
InChIKeyHUNAOTXNHVALTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





VER-49009 (CAS 940289-57-6): 3,4-Diarylpyrazole Amide HSP90 Inhibitor for Cancer Research


VER-49009 is a synthetic, small-molecule inhibitor of the Heat Shock Protein 90 (HSP90) molecular chaperone, belonging to the 3,4-diarylpyrazole resorcinol amide chemotype [1]. It functions by competitively binding to the N-terminal ATP-binding pocket of HSP90, thereby disrupting the chaperone's conformational cycle and leading to the depletion of oncogenic client proteins [1]. This compound was developed through structure-based design from the initial high-throughput screening hit CCT018159 [1].

Why Generic Substitution Fails for VER-49009: The Isoxazole vs. Pyrazole Differentiation


Despite the existence of other resorcinylic amide HSP90 inhibitors, VER-49009 cannot be simply interchanged with its closest analog, the isoxazole VER-50589, or with more advanced clinical candidates like NVP-AUY922 (Luminespib). While these compounds share a common binding mode and mechanism, they exhibit profound, quantifiable differences in target binding affinity, cellular accumulation, metabolism, and downstream antiproliferative potency [1]. These differences are not trivial; they directly impact experimental outcomes, required dosages, and the interpretation of pharmacodynamic responses in both in vitro and in vivo models [1]. Therefore, the selection of a specific HSP90 inhibitor, such as VER-49009, is a critical scientific decision that cannot be made based on class-level assumptions alone.

VER-49009 Product-Specific Quantitative Evidence Guide: Differentiating Data vs. Key Comparators


VER-49009 vs. VER-50589: A 17-Fold Difference in Target Binding Affinity (Kd)

VER-49009 demonstrates significantly weaker target binding compared to its direct structural analog, the isoxazole VER-50589. In direct head-to-head experiments, the dissociation constant (Kd) for VER-49009 is 78.0 ± 10.4 nM, whereas VER-50589 has a Kd of 4.5 ± 2.2 nM [1]. This 17.3-fold difference is attributed to a higher binding enthalpy for VER-50589 [1].

HSP90 Inhibition Binding Affinity Drug Discovery Target Engagement

Cellular Accumulation: VER-50589 Shows 4-Fold Greater Uptake in Human Cancer Cells

A direct comparison of cellular accumulation reveals that VER-49009 is taken up much less efficiently by cancer cells than VER-50589. In HCT116 human colon cancer cells exposed to 357 nM of each compound for 24 hours, VER-50589 reached a cellular concentration of 0.118 nmol/10⁶ cells, while VER-49009 achieved only 0.031 nmol/10⁶ cells [1]. This represents a 4-fold difference in cellular uptake, a finding consistent across multiple time points [2].

Cellular Pharmacokinetics Drug Uptake HCT116 Cells HSP90 Inhibitor

Antiproliferative Activity: VER-49009 is 9-Fold Less Potent than VER-50589 in Cancer Cell Panels

VER-49009 exhibits markedly weaker antiproliferative activity compared to VER-50589. In a panel of human cancer cell lines, the mean cellular GI50 for VER-49009 was 685 ± 119 nM, whereas VER-50589 demonstrated a mean GI50 of 78 ± 15 nM [1]. This 9-fold difference in potency is a direct consequence of the combined effects of lower target affinity and poorer cellular uptake [1]. In glioblastoma cell lines, this potency gap is even more pronounced, with VER-49009 showing IC50 values up to 75-fold higher than NVP-AUY922 [2].

Cancer Cell Line Panel Antiproliferative Activity GI50 Cell Viability

Metabolic Fate: VER-49009 Undergoes Extensive Glucuronidation

VER-49009 is subject to a significantly higher degree of glucuronidation compared to VER-50589. In HT29 human colon cancer cells exposed to 4,600 nM of each compound for 24 hours, VER-49009 generated 0.090 nmol/10⁶ cells of the glucuronide metabolite, whereas VER-50589 produced 0.120 nmol/10⁶ cells [1]. However, the ratio of parent drug to glucuronide was dramatically different: for VER-49009, the parent drug concentration was only 0.002 nmol/10⁶ cells, resulting in a glucuronide-to-parent ratio of 45:1. In contrast, VER-50589 had a parent concentration of 0.011 nmol/10⁶ cells, with a glucuronide-to-parent ratio of approximately 11:1 [1]. This indicates that VER-49009 is more extensively converted to an inactive metabolite.

Drug Metabolism Glucuronidation HT29 Cells In Vitro ADME

In Vivo Pharmacodynamics: VER-50589 is Superior to VER-49009 in Tumor Models

Direct comparative in vivo studies have conclusively demonstrated the superiority of VER-50589 over VER-49009. In an orthotopic human ovarian carcinoma (OVCAR3) model, the extent and duration of pharmacodynamic changes (e.g., depletion of the client protein ERBB2) were significantly greater for VER-50589 than for VER-49009 [1]. Furthermore, VER-50589 accumulated in HCT116 human colon cancer xenografts at levels exceeding its cellular GI50 for a full 24 hours, which resulted in a 30% inhibition of tumor growth [1]. VER-49009 failed to achieve comparable tumor accumulation or growth inhibition, rendering it unsuitable for in vivo efficacy studies where sustained target modulation is required.

In Vivo Pharmacology Pharmacodynamics Xenograft Ovarian Cancer

Target Modulation Profile: Consistent Downstream Effects but Weaker Potency

Despite its lower potency, VER-49009 elicits a qualitatively similar pattern of pharmacodynamic biomarker modulation as VER-50589. Both compounds induce the expression of the heat shock proteins HSP72 and HSP27, and cause the depletion of key oncogenic client proteins including C-RAF, B-RAF, survivin, and PRMT5 [1]. This class-level inference confirms that the mechanism of action is conserved and that the observed differences in cellular and in vivo potency are primarily driven by differential uptake, binding affinity, and metabolism rather than a distinct biological mechanism [1].

Client Protein Depletion C-RAF B-RAF Survivin

Optimal Research and Industrial Application Scenarios for VER-49009


In Vitro Structure-Activity Relationship (SAR) Studies

Use VER-49009 as a reference pyrazole amide in comparative SAR studies against the isoxazole VER-50589 or more advanced clinical candidates like NVP-AUY922. The well-characterized 17-fold difference in Kd and 9-fold difference in cellular GI50 provide a clear benchmark for evaluating new analogs designed to improve upon the pyrazole scaffold's binding affinity and cellular uptake [1]. This scenario is ideal for medicinal chemistry and chemical biology groups focused on optimizing HSP90 inhibitor chemotypes.

Biochemical and Cellular Target Engagement Assays

Employ VER-49009 in fluorescence polarization competition assays (IC50 = 47 ± 9 nM) or yeast HSP90 ATPase assays (IC50 = 167 nM) as a positive control or reference inhibitor [1]. Its weaker potency relative to VER-50589 (IC50 = 21 ± 4 nM) makes it a useful tool for calibrating assay sensitivity or for establishing a benchmark for less potent compounds [1]. Its use should be confined to in vitro systems where its poor cellular accumulation and extensive glucuronidation do not confound the readout [1].

Mechanistic Studies on Client Protein Turnover

Leverage VER-49009 in mechanistic studies focused on the kinetics of HSP90 client protein depletion (e.g., C-RAF, B-RAF, survivin) in cancer cell lines [1]. Its relatively low cellular potency (mean GI50 = 685 nM) allows for a wider dynamic range in dose-response experiments, which can be advantageous for precisely mapping the relationship between target engagement and downstream effects [1]. This is a key application for cell biologists studying the role of HSP90 in oncogenic signaling pathways.

As a Benchmark in Glucuronidation and Drug Metabolism Studies

Use VER-49009 as a model substrate for studying phase II drug metabolism, specifically glucuronidation. Its extensive conversion to a glucuronide metabolite in cancer cells (glucuronide-to-parent ratio of ~45:1 at 24h) provides a clear and quantifiable signal for evaluating inhibitors of UDP-glucuronosyltransferase (UGT) enzymes or for comparing the metabolic stability of other compounds in the same chemical series [1]. This is a niche but valuable application for ADME/DMPK scientists.

Quote Request

Request a Quote for VER-49009

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.